molecular formula C10H11BrN2O B11801590 2-(2-Bromopyridin-3-yl)pyrrolidine-1-carbaldehyde

2-(2-Bromopyridin-3-yl)pyrrolidine-1-carbaldehyde

Cat. No.: B11801590
M. Wt: 255.11 g/mol
InChI Key: XQCNRIXRNPQGTD-UHFFFAOYSA-N
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Description

2-(2-Bromopyridin-3-yl)pyrrolidine-1-carbaldehyde is a chemical compound with the molecular formula C10H11BrN2O It is a derivative of pyrrolidine and pyridine, featuring a bromine atom attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromopyridin-3-yl)pyrrolidine-1-carbaldehyde typically involves the reaction of 2-bromopyridine with pyrrolidine-1-carbaldehyde under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromopyridin-3-yl)pyrrolidine-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous or alkaline medium.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., NaH) in solvents like DMF or THF.

Major Products Formed

    Oxidation: 2-(2-Bromopyridin-3-yl)pyrrolidine-1-carboxylic acid.

    Reduction: 2-(2-Bromopyridin-3-yl)pyrrolidine-1-methanol.

    Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Bromopyridin-3-yl)pyrrolidine-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds for studying biological pathways.

    Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of fine chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Bromopyridin-3-yl)pyrrolidine-1-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the pyrrolidine ring can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chloropyridin-3-yl)pyrrolidine-1-carbaldehyde: Similar structure but with a chlorine atom instead of bromine.

    2-(2-Fluoropyridin-3-yl)pyrrolidine-1-carbaldehyde: Similar structure but with a fluorine atom instead of bromine.

    2-(2-Iodopyridin-3-yl)pyrrolidine-1-carbaldehyde: Similar structure but with an iodine atom instead of bromine.

Uniqueness

The uniqueness of 2-(2-Bromopyridin-3-yl)pyrrolidine-1-carbaldehyde lies in the presence of the bromine atom, which can influence its reactivity and interactions in chemical and biological systems

Properties

Molecular Formula

C10H11BrN2O

Molecular Weight

255.11 g/mol

IUPAC Name

2-(2-bromopyridin-3-yl)pyrrolidine-1-carbaldehyde

InChI

InChI=1S/C10H11BrN2O/c11-10-8(3-1-5-12-10)9-4-2-6-13(9)7-14/h1,3,5,7,9H,2,4,6H2

InChI Key

XQCNRIXRNPQGTD-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C=O)C2=C(N=CC=C2)Br

Origin of Product

United States

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